![molecular formula C16H13FN2O3 B352661 N-(3-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide CAS No. 851989-13-4](/img/structure/B352661.png)
N-(3-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
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Overview
Description
N-(3-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide, also known as FOY-305, is a synthetic compound that has gained significant attention in the scientific community for its potential use in various research applications. FOY-305 is a protease inhibitor that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers studying various diseases and disorders.
Mechanism of Action
N-(3-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide works by inhibiting the activity of various proteases, including cathepsin B, which is involved in cancer cell invasion and metastasis. N-(3-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide also inhibits the replication of HIV-1 and other viruses by inhibiting the activity of the viral protease. Additionally, N-(3-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to have neuroprotective effects by inhibiting the activity of calpain, which is involved in neuronal death.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has a wide range of biochemical and physiological effects, including inhibition of protease activity, inhibition of viral replication, and neuroprotection. N-(3-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has also been shown to have anti-inflammatory effects and to inhibit angiogenesis, making it a potential candidate for the treatment of various diseases and disorders.
Advantages and Limitations for Lab Experiments
N-(3-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has several advantages for use in lab experiments, including its ability to inhibit the activity of various proteases and its potential use in the treatment of various diseases and disorders. However, N-(3-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic uses.
Future Directions
There are several future directions for research involving N-(3-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide, including further studies on its mechanism of action and potential therapeutic uses. Additionally, research could focus on developing new derivatives of N-(3-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide with improved efficacy and reduced toxicity. N-(3-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide could also be studied in combination with other drugs to determine its potential use in combination therapy for various diseases and disorders.
Synthesis Methods
N-(3-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide can be synthesized using a variety of methods, including the reaction of 3-fluoroaniline with 2-oxo-1,3-benzoxazole-3(2H)-carboxylic acid, followed by coupling with propanoic acid. Another method involves the reaction of 3-fluoroaniline with 2-oxo-1,3-benzoxazole-3(2H)-carboxylic acid ethyl ester, followed by hydrolysis and coupling with propanoic acid.
Scientific Research Applications
N-(3-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been extensively studied for its potential use in various research applications, including cancer, viral infections, and neurodegenerative diseases. N-(3-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to inhibit the activity of various proteases, including cathepsin B, which is involved in cancer cell invasion and metastasis. N-(3-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has also been shown to inhibit the replication of HIV-1 and other viruses, making it a potential candidate for antiviral therapy. Additionally, N-(3-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(3-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c17-11-4-3-5-12(10-11)18-15(20)8-9-19-13-6-1-2-7-14(13)22-16(19)21/h1-7,10H,8-9H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXCAXZONNLVGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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